molecular formula C21H41NO B077115 (Z)-N-Isopropyl-9-octadecenamide CAS No. 10574-01-3

(Z)-N-Isopropyl-9-octadecenamide

Cat. No. B077115
CAS RN: 10574-01-3
M. Wt: 323.6 g/mol
InChI Key: FJMNGVBYKSEJNP-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-Isopropyl-9-octadecenamide, also known as Z9-18:1, is a synthetic compound that belongs to the family of amides. It is commonly used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of (Z)-N-Isopropyl-9-octadecenamide is not fully understood. However, it is believed to act as a pheromone in insects, by mimicking the natural pheromones produced by female moths. It has also been shown to induce apoptosis in cancer cells, by activating the caspase-3 pathway.
Biochemical and Physiological Effects
(Z)-N-Isopropyl-9-octadecenamide has been shown to have various biochemical and physiological effects. In insects, it acts as a pheromone, attracting male moths to female moths for mating. In cancer cells, it induces apoptosis, leading to cell death. Additionally, (Z)-N-Isopropyl-9-octadecenamide has been shown to have anti-inflammatory properties, by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using (Z)-N-Isopropyl-9-octadecenamide in lab experiments include its unique properties and potential applications in various fields. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on (Z)-N-Isopropyl-9-octadecenamide. One potential area of study is its use as a biopesticide, due to its potential to disrupt insect mating and reproduction. Additionally, further research is needed to fully understand its mechanism of action in cancer cells, and its potential as a cancer treatment. Finally, (Z)-N-Isopropyl-9-octadecenamide may also have potential applications in the field of anti-inflammatory drugs, due to its ability to inhibit the production of inflammatory cytokines.
Conclusion
In conclusion, (Z)-N-Isopropyl-9-octadecenamide is a synthetic compound with unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and mechanism of action.

Synthesis Methods

(Z)-N-Isopropyl-9-octadecenamide can be synthesized through a series of chemical reactions. The most common method involves the reaction of isopropylamine with oleic acid, followed by the addition of thionyl chloride and 1,2-dichloroethane. The resulting product is then purified through column chromatography to obtain pure (Z)-N-Isopropyl-9-octadecenamide.

Scientific Research Applications

(Z)-N-Isopropyl-9-octadecenamide has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its role in insect pheromones, as well as its potential as a biopesticide. Additionally, (Z)-N-Isopropyl-9-octadecenamide has been investigated for its potential use in cancer treatment, due to its ability to induce apoptosis in cancer cells.

properties

CAS RN

10574-01-3

Molecular Formula

C21H41NO

Molecular Weight

323.6 g/mol

IUPAC Name

(Z)-N-propan-2-yloctadec-9-enamide

InChI

InChI=1S/C21H41NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)22-20(2)3/h11-12,20H,4-10,13-19H2,1-3H3,(H,22,23)/b12-11-

InChI Key

FJMNGVBYKSEJNP-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NC(C)C

SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(C)C

Other CAS RN

10574-01-3

Origin of Product

United States

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